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molecular formula C16H15NO4S B8641103 N-(3-Phenoxypropyl)saccharin

N-(3-Phenoxypropyl)saccharin

Cat. No. B8641103
M. Wt: 317.4 g/mol
InChI Key: ISCKAMWJFRNXIM-UHFFFAOYSA-N
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Patent
US09102622B2

Procedure details

The title compound was synthesized analogously to 83.8 (see experimental below), using a solution of saccharin (92 mg, 0.5 mmol) in DMF (anhydrous, 4 mL), NaH (60% dispersion in mineral oil, 21 mg, 0.52 mmol) and a solution of 3-phenoxypropyl bromide (130 mg, 0.6 mmol) in anhydrous DMF (1 mL). The crude obtained after workup was purified by flash column chromatography on silica gel (25% ethyl acetate-petroleum ether) to give 83.4 as a white solid (m p 83-86° C.) in 65% yield (130 mg). 1H NMR (500 MHz, CDCl3) δ 8.08 (dd, J=7.5 Hz, J=1.5 Hz, 1H), 7.95 (dd, J=7.5 Hz, J=1.5 Hz 1H), 7.89 (td, J=7.5 Hz, J=1.5 Hz, 1H), 7.85 (td, J=7.5 Hz, J=31.5 Hz, 1H), 7.30 (t, J=8.0 Hz, 2H), 6.97 (t, J=8.0 Hz, 1H), 6.93 (d, J=8.0 Hz, 2H), 4.11 (t, J=6.2 Hz, 2H), 4.04 (t, J=7.1 Hz, 2H), 2.36 (quintet, J=7.5 Hz, 2H).
Quantity
92 mg
Type
reactant
Reaction Step One
Name
Quantity
21 mg
Type
reactant
Reaction Step Two
Quantity
130 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1([C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:5](=[O:6])[NH:4]1)(=[O:3])=[O:2].[H-].[Na+].[O:15]([CH2:22][CH2:23][CH2:24]Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CN(C=O)C>[O:15]([CH2:22][CH2:23][CH2:24][N:4]1[C:5](=[O:6])[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[S:1]1(=[O:2])=[O:3])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
92 mg
Type
reactant
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12
Step Two
Name
Quantity
21 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
130 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCBr
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was synthesized analogously to 83.8 (see experimental below)
CUSTOM
Type
CUSTOM
Details
The crude obtained after workup
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica gel (25% ethyl acetate-petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCCN1S(=O)(=O)C2=CC=CC=C2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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